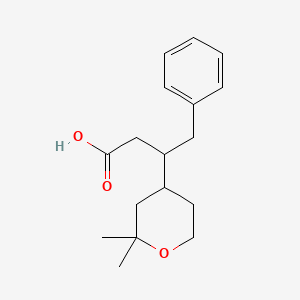![molecular formula C19H28N2O3S B2904036 2-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]acetamide CAS No. 922036-08-6](/img/structure/B2904036.png)
2-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]acetamide, also known as CR8, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). CDKs are enzymes that regulate cell division and are often overactive in cancer cells. CR8 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
作用機序
2-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]acetamide works by inhibiting CDKs, which are enzymes that regulate the cell cycle. CDKs are often overactive in cancer cells, leading to uncontrolled cell division and tumor growth. By inhibiting CDKs, this compound can slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound can inhibit the production of inflammatory cytokines, which are molecules that contribute to inflammation and tissue damage. This compound has also been shown to protect neurons from oxidative stress, which is a type of cellular damage that can lead to neurodegenerative diseases.
実験室実験の利点と制限
One advantage of 2-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]acetamide is that it is a small molecule inhibitor, which makes it easier to study than larger molecules such as antibodies. This compound is also relatively easy to synthesize, which makes it a cost-effective research tool. One limitation of this compound is that it is not specific to a single CDK, meaning that it can inhibit multiple CDKs at once. This can make it difficult to determine which CDK is responsible for a particular effect.
将来の方向性
There are several potential future directions for research on 2-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]acetamide. One area of interest is the development of more specific CDK inhibitors, which would allow researchers to study the effects of individual CDKs on cell division and other cellular processes. Another area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Finally, there is interest in studying the effects of this compound on non-cancer cells, to determine whether it has potential as a treatment for other diseases such as neurodegenerative disorders or inflammatory diseases.
Conclusion:
This compound is a promising small molecule inhibitor of CDKs that has shown potential as a cancer therapy. Its ability to inhibit multiple CDKs and its other biochemical and physiological effects make it a promising research tool for studying cell division, inflammation, and neurodegeneration. Further research is needed to fully understand the potential of this compound as a cancer therapy and in other disease contexts.
合成法
The synthesis of 2-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]acetamide involves several steps, starting with the reaction of cyclohexylamine with ethyl chloroacetate to form N-cyclohexylethyl acetamide. This intermediate is then reacted with 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride to form the final product, this compound.
科学的研究の応用
2-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]acetamide has been extensively studied for its potential as a cancer therapy. In vitro studies have shown that this compound inhibits the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies using mouse models have also shown that this compound can inhibit tumor growth and metastasis.
特性
IUPAC Name |
2-cyclohexyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c22-19(14-16-6-2-1-3-7-16)20-11-13-25(23,24)21-12-10-17-8-4-5-9-18(17)15-21/h4-5,8-9,16H,1-3,6-7,10-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJIPPGSPWBUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

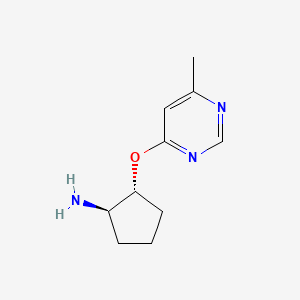
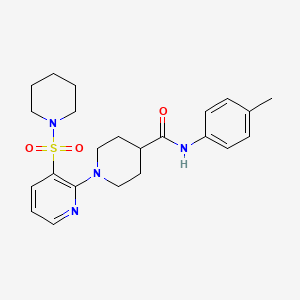
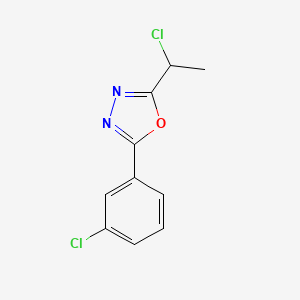
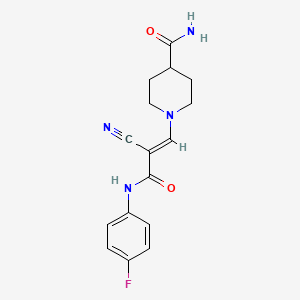



![2-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2903965.png)
![2-Chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide](/img/structure/B2903967.png)

![Methyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)butanoate](/img/structure/B2903971.png)
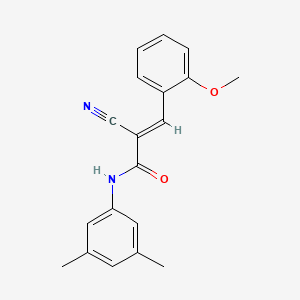
![6-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2903973.png)
